(2-ETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE
Overview
Description
(2-ETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is an organic compound that belongs to the class of pyridinylpiperazines These compounds are characterized by a pyridine ring linked to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE typically involves the reaction of 2-ethoxyphenyl derivatives with 4-(2-pyridyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2-ETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2-ETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-ETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain pathways, leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-FLUOROPHENYL)[4-(5-NITRO-2-PYRIDYL)PIPERAZINO]METHANONE
- (2-PHENETHYLPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE
Uniqueness
(2-ETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is unique due to its specific ethoxyphenyl and pyridylpiperazine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c1-3-13-10(2)22-16(14(13)8-18)19-15(20)9-21-12-6-4-11(17)5-7-12/h4-7H,3,9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBNAFSZHMYQMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)COC2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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